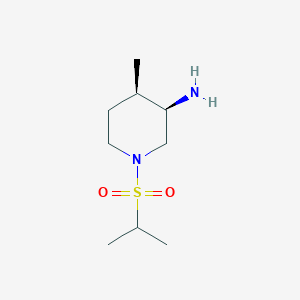
(3R,4R)-1-(Isopropylsulfonyl)-4-methylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1-(Isopropylsulfonyl)-4-methylpiperidin-3-amine is a chiral amine compound that features a piperidine ring substituted with an isopropylsulfonyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(Isopropylsulfonyl)-4-methylpiperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isopropylsulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a ligand or inhibitor in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-1-(Isopropylsulfonyl)-4-methylpiperidin-3-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-1-(Isopropylsulfonyl)-4-ethylpiperidin-3-amine: Similar structure with an ethyl group instead of a methyl group.
(3R,4R)-1-(Isopropylsulfonyl)-4-phenylpiperidin-3-amine: Contains a phenyl group instead of a methyl group.
(3R,4R)-1-(Methylsulfonyl)-4-methylpiperidin-3-amine: Has a methylsulfonyl group instead of an isopropylsulfonyl group.
Uniqueness
The uniqueness of (3R,4R)-1-(Isopropylsulfonyl)-4-methylpiperidin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropylsulfonyl group may impart unique steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H20N2O2S |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
(3R,4R)-4-methyl-1-propan-2-ylsulfonylpiperidin-3-amine |
InChI |
InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-4-8(3)9(10)6-11/h7-9H,4-6,10H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
XSNADDXJCMXAAI-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H]1CCN(C[C@@H]1N)S(=O)(=O)C(C)C |
SMILES canonique |
CC1CCN(CC1N)S(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13028466.png)
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)
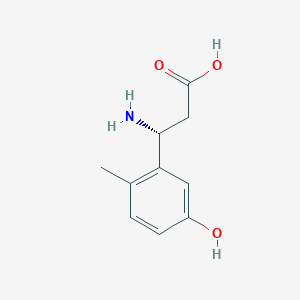

![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
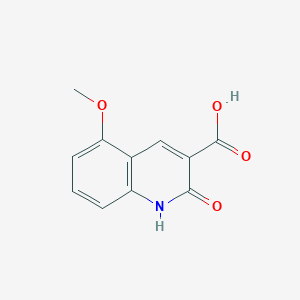
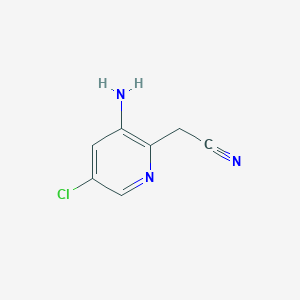
![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
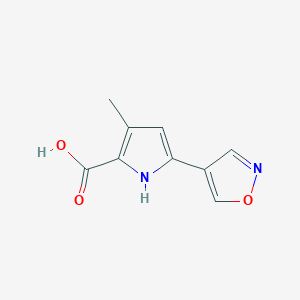
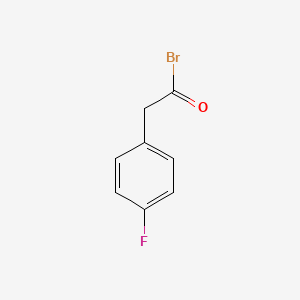

![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)

